6-Fluoronicotinonitrile

Description

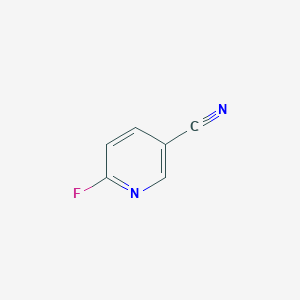

Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLVOMUVHHHJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578112 | |

| Record name | 6-Fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3939-12-6 | |

| Record name | 6-Fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactions of 6-Fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoronicotinonitrile, a fluorinated pyridine derivative, is a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine and nitrile groups, make it a valuable synthon for the preparation of a wide range of functionalized heterocyclic compounds. The strategic placement of the fluorine atom at the 6-position of the pyridine ring significantly influences the molecule's reactivity, particularly towards nucleophilic substitution, and provides a site for the introduction of the fluorine-18 isotope for positron emission tomography (PET) imaging applications. This guide provides a comprehensive overview of the synthesis and key reactions of this compound, complete with experimental protocols, quantitative data, and graphical representations of reaction pathways and biological signaling.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, primarily involving halogen exchange (Halex) reactions or cyanation of a suitable pyridine precursor.

Halogen Exchange (Halex) Reaction

One of the most common and efficient methods for the synthesis of this compound is the halogen exchange reaction, typically starting from the more readily available 6-chloronicotinonitrile. This reaction is usually carried out using a fluoride salt, such as potassium fluoride, in a high-boiling polar aprotic solvent. The efficiency of the reaction can be enhanced by the use of a phase-transfer catalyst.

Workflow for Halogen Exchange Synthesis

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoronicotinonitrile, also known as 6-fluoro-3-pyridinecarbonitrile, is a fluorinated pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique electronic properties, stemming from the presence of the electron-withdrawing fluorine and nitrile groups on the pyridine ring, make it a valuable intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols and logical workflows to aid researchers in its application.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions, for developing analytical methods, and for predicting its pharmacokinetic profile in drug discovery.

| Property | Value | Reference(s) |

| CAS Number | 3939-12-6 | [1][2][3] |

| Molecular Formula | C₆H₃FN₂ | [1][2][3] |

| Molecular Weight | 122.10 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Purity | ≥97% | [1] |

| InChI Key | VRLVOMUVHHHJHB-UHFFFAOYSA-N | [1] |

| SMILES | N#CC1=CC=C(F)N=C1 | [4] |

| Storage Temperature | Refrigerator | [1] |

Note: Specific values for melting point, boiling point, solubility, pKa, and logP for this compound were not consistently available across the provided search results. The data for related isomers or derivatives should not be used interchangeably. Researchers should determine these properties experimentally for their specific sample.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of this compound in a research setting. The following sections outline methodologies for its synthesis and analysis.

Synthesis of this compound

A common synthetic route to this compound involves a halogen exchange reaction from a suitable precursor, such as 6-chloronicotinonitrile.

Reaction Scheme:

A plausible synthetic transformation is the nucleophilic aromatic substitution of a chlorine atom with a fluoride ion.

References

An In-depth Technical Guide to 6-Fluoronicotinonitrile (CAS Number: 3939-12-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoronicotinonitrile, with the CAS number 3939-12-6, is a fluorinated pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of both a fluorine atom and a nitrile group on the pyridine ring, make it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It includes detailed tables of its physical and spectroscopic data, experimental protocols for its synthesis and key reactions, and visualizations of its synthetic utility and potential application in drug discovery workflows.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₆H₃FN₂ and a molecular weight of 122.10 g/mol .[1] The presence of the electron-withdrawing fluorine atom and nitrile group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3939-12-6 | [1] |

| Molecular Formula | C₆H₃FN₂ | [1] |

| Molecular Weight | 122.10 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 32-36 °C | |

| Boiling Point (Predicted) | 198.5±25.0 °C | |

| SMILES | C1=CC(=NC=C1C#N)F | [1] |

| InChI Key | VRLVOMUVHHHJHB-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.65 | d | ~2.4 |

| H-4 | 8.20 | ddd | ~8.4, ~2.4, ~0.8 |

| H-5 | 7.20 | dd | ~8.4, ~2.8 |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 152.5 (d, J=14 Hz) |

| C-3 | 110.0 |

| C-4 | 142.0 (d, J=8 Hz) |

| C-5 | 115.0 (d, J=4 Hz) |

| C-6 | 165.0 (d, J=245 Hz) |

| CN | 117.0 |

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2230 - 2210 | Strong |

| C-F (Aryl Fluoride) | 1250 - 1100 | Strong |

| C=N, C=C (Aromatic Ring) | 1600 - 1450 | Medium to Strong |

Table 5: Mass Spectrometry Data

| Ion | m/z |

| [M]⁺ | 122.03 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the fluorination of a corresponding chloro- or bromo-precursor. The following is a representative protocol based on nucleophilic aromatic substitution.

Protocol: Synthesis of this compound from 6-Chloronicotinonitrile

Materials:

-

6-Chloronicotinonitrile

-

Potassium Fluoride (spray-dried)

-

Sulfolane (anhydrous)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 6-chloronicotinonitrile (1.0 eq) and spray-dried potassium fluoride (2.0-3.0 eq).

-

Add anhydrous sulfolane to the flask to create a slurry.

-

Heat the reaction mixture to 180-220 °C with vigorous stirring.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a stirred mixture of water and ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to afford this compound.

Key Reactions of this compound

This compound is a versatile intermediate for the synthesis of more complex molecules. The fluorine atom can be displaced by various nucleophiles, and the nitrile group can undergo a range of transformations.

Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a C-C bond at the 6-position.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, or DMF)

-

Reaction vessel suitable for inert atmosphere reactions

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield the 6-aryl-nicotinonitrile product.

Applications in Drug Discovery and Medicinal Chemistry

The nicotinonitrile scaffold is present in a variety of biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, this compound is an attractive starting material for the synthesis of novel therapeutic agents, particularly kinase inhibitors and compounds with potential anticancer activity.[1][3]

While no specific biological signaling pathway has been definitively elucidated for this compound itself, its derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][5] Nicotinonitrile-based compounds have shown potential as PIM-1 kinase inhibitors, inducing apoptosis in cancer cells.[1]

Visualizations

The following diagrams illustrate the synthetic utility of this compound and a general workflow for screening such compounds for biological activity.

Caption: Synthetic pathways from this compound.

Caption: Workflow for drug discovery screening.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide range of heterocyclic compounds. Its utility in nucleophilic aromatic substitution and cross-coupling reactions, combined with the beneficial effects of fluorine incorporation in drug candidates, makes it a compound of significant interest to the medicinal chemistry community. Further exploration of the biological activities of its derivatives is warranted to uncover new therapeutic agents.

References

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. 5-Fluoro-6-methylnicotinonitrile | Benchchem [benchchem.com]

- 3. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Fluoronicotinonitrile (CAS No: 3939-12-6). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and analysis of structurally similar compounds. Detailed, standardized experimental protocols for acquiring high-quality spectroscopic data for this compound and related pyridine derivatives are also included.

Molecular Structure

IUPAC Name: 6-fluoropyridine-3-carbonitrile Molecular Formula: C₆H₃FN₂ Molecular Weight: 122.10 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the cyano group, and the fluorine atom.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.60 - 8.75 | Doublet of doublets (dd) | ⁴J(H-2, H-4) ≈ 2.5 Hz, ⁵J(H-2, F) ≈ 1.0 Hz |

| H-4 | 8.10 - 8.25 | Doublet of doublets of doublets (ddd) | ³J(H-4, H-5) ≈ 8.5 Hz, ⁴J(H-4, H-2) ≈ 2.5 Hz, ⁴J(H-4, F) ≈ 4.0 Hz |

| H-5 | 7.20 - 7.35 | Doublet of doublets (dd) | ³J(H-5, H-4) ≈ 8.5 Hz, ³J(H-5, F) ≈ 8.5 Hz |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound is expected to display six signals, one for each of the unique carbon atoms in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached substituents and their position on the pyridine ring. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-2 | 151 - 153 | Doublet | ³J(C-2, F) ≈ 15 Hz |

| C-3 | 108 - 110 | Singlet | - |

| C-4 | 143 - 145 | Doublet | ³J(C-4, F) ≈ 5 Hz |

| C-5 | 111 - 113 | Doublet | ²J(C-5, F) ≈ 40 Hz |

| C-6 | 165 - 167 | Doublet | ¹J(C-6, F) ≈ 250 Hz |

| CN | 116 - 118 | Singlet | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group, the aromatic ring, and the C-F bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2220 - 2240 | Strong, Sharp | C≡N stretch (aromatic nitrile)[1] |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1585 | Medium to Strong | C=C stretching in the aromatic ring |

| 1500 - 1400 | Medium to Strong | C=C stretching in the aromatic ring |

| 1250 - 1000 | Medium to Strong | C-F stretch and C-H in-plane bending |

| Below 900 | Medium to Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.

| m/z | Predicted Identity |

| 122 | [M]⁺ (Molecular Ion) |

Fragmentation patterns would likely involve the loss of HCN (m/z 27) or F (m/z 19). PubChem lists a GC-MS analysis for this compound performed on an Agilent 5977E MSD-7820A GC, indicating the availability of experimental mass spectral data through their database.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition for ¹H NMR:

-

Pulse Program: Standard 30° or 90° pulse.

-

Spectral Width: Approximately 12 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Data Acquisition for ¹³C NMR:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: Approximately 200 ppm, centered around 110-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

IR Spectroscopy

A general protocol for obtaining an FT-IR spectrum of this compound is as follows:

-

Sample Preparation:

-

For solid samples (KBr pellet): Mix a small amount of the compound (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

For thin film: If the compound is a low-melting solid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample holder (for KBr pellet or thin film) or the clean ATR crystal.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[4]

-

Mass Spectrometry

A general procedure for the analysis of this compound by mass spectrometry is as follows:

-

Sample Introduction:

-

For a volatile compound, direct insertion or injection into a gas chromatograph (GC-MS) is suitable.

-

Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

-

Ionization:

-

Electron Ionization (EI): Typically used with GC-MS, where high-energy electrons bombard the sample to produce a molecular ion and fragment ions.[5]

-

Electrospray Ionization (ESI): A soft ionization technique suitable for producing the protonated molecule [M+H]⁺ with minimal fragmentation.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 2-Fluoropyridine-5-carbonitrile | C6H3FN2 | CID 15765964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Synthesis of 6-Fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-fluoronicotinonitrile, a key building block in the development of various pharmaceutical compounds. The guide details the starting materials, experimental protocols, and reaction mechanisms for the most common and effective synthetic pathways.

Synthesis via Dehydration of 6-Fluoronicotinamide

This two-step route commences with the readily available 6-fluoronicotinic acid, which is first converted to its corresponding amide, followed by dehydration to yield the target nitrile.

Starting Material: 6-Fluoronicotinic Acid

6-Fluoronicotinic acid can be synthesized from multiple starting materials. Two prominent methods are detailed below.

Method A: Oxidation of 2-Fluoro-5-methylpyridine

A common and straightforward approach involves the oxidation of 2-fluoro-5-methylpyridine using a strong oxidizing agent like potassium permanganate.

Method B: Halogen-Magnesium Exchange of 2,5-Dibromopyridine

An alternative route utilizes a Grignard reaction followed by fluorination. This method is advantageous for its high selectivity and milder conditions.

Experimental Protocols

Protocol 1.1: Synthesis of 6-Fluoronicotinic Acid from 2-Fluoro-5-methylpyridine

-

Reaction:

-

To a solution of 2-fluoro-5-methylpyridine (1.0 eq) in water, potassium permanganate (2.0 eq) and potassium hydroxide (1.0 eq) are added.

-

The mixture is heated to 95°C for 5 hours.

-

The hot mixture is filtered to remove manganese dioxide.

-

The filtrate is cooled and acidified with concentrated hydrochloric acid to a pH of 2-4 to precipitate the product.

-

The solid is collected by filtration, and the filtrate is extracted with dichloromethane.

-

The combined organic extracts and the solid are concentrated under reduced pressure to yield 6-fluoronicotinic acid.

-

Protocol 1.2: Synthesis of 6-Fluoronicotinamide from 6-Fluoronicotinic Acid

-

Reaction:

-

6-Fluoronicotinic acid (1.0 eq) is suspended in a suitable solvent such as dichloromethane.

-

A chlorinating agent, for example, thionyl chloride (SOCl₂) or oxalyl chloride, is added, often with a catalytic amount of dimethylformamide (DMF).

-

The reaction mixture is stirred at room temperature or gentle heat until the conversion to the acid chloride is complete.

-

The excess chlorinating agent and solvent are removed under reduced pressure.

-

The crude acid chloride is then dissolved in an appropriate solvent and treated with an excess of aqueous ammonia or a solution of ammonia in an organic solvent to form the amide.

-

The product, 6-fluoronicotinamide, is isolated by filtration or extraction.

-

Protocol 1.3: Synthesis of this compound from 6-Fluoronicotinamide

-

Reaction:

-

6-Fluoronicotinamide (1.0 eq) is treated with a dehydrating agent. Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

-

The reaction is typically carried out in an inert solvent or, in the case of POCl₃ or SOCl₂, in the reagent itself as the solvent.

-

The reaction mixture is heated, often to reflux, to drive the dehydration.

-

Upon completion, the reaction is carefully quenched, for instance, by pouring it onto ice.

-

The product, this compound, is then isolated by extraction with an organic solvent and purified by methods such as distillation or chromatography.

-

Quantitative Data

| Starting Material | Product | Reagents | Yield (%) |

| 2-Fluoro-5-methylpyridine | 6-Fluoronicotinic acid | KMnO₄, KOH | ~83% |

| 6-Fluoronicotinic acid | 6-Fluoronicotinamide | SOCl₂, NH₃ | High |

| 6-Fluoronicotinamide | This compound | POCl₃ | Good |

Synthesis Workflow

Caption: Synthesis of this compound from 2-Fluoro-5-methylpyridine.

Synthesis via Balz-Schiemann Reaction

This pathway involves the diazotization of 6-aminonicotinonitrile followed by a fluorination reaction, a classic method for introducing fluorine onto an aromatic ring.

Starting Material: 6-Aminonicotinonitrile

6-Aminonicotinonitrile serves as the key precursor in this route.

Experimental Protocol

Protocol 2.1: Synthesis of this compound from 6-Aminonicotinonitrile

-

Diazotization:

-

6-Aminonicotinonitrile (1.0 eq) is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆), at a low temperature (typically 0-5°C).

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature. This generates the in situ diazonium salt.

-

-

Fluorination (Balz-Schiemann Reaction):

-

The resulting diazonium tetrafluoroborate or hexafluorophosphate salt often precipitates from the solution and can be isolated by filtration.

-

The isolated diazonium salt is then gently heated, either as a solid or suspended in an inert solvent.

-

Thermal decomposition of the diazonium salt releases nitrogen gas and boron trifluoride (or phosphorus pentafluoride), yielding the desired this compound.

-

Alternatively, the diazotization can be performed in anhydrous hydrogen fluoride (HF) or HF-pyridine, followed by decomposition of the in situ formed diazonium fluoride.

-

Quantitative Data

| Starting Material | Product | Reagents | Yield (%) |

| 6-Aminonicotinonitrile | This compound | 1. NaNO₂, HBF₄2. Heat | Moderate |

Reaction Pathway

Caption: Balz-Schiemann synthesis of this compound.

Synthesis via Halogen Exchange (Halex) Reaction

The Halex reaction provides a direct method for introducing fluorine by displacing a chlorine atom from the corresponding chloro-substituted precursor.

Starting Material: 6-Chloronicotinonitrile

The starting material for this route is 6-chloronicotinonitrile.

Experimental Protocol

Protocol 3.1: Synthesis of this compound from 6-Chloronicotinonitrile

-

Reaction:

-

6-Chloronicotinonitrile (1.0 eq) is heated with a source of fluoride ions, typically an alkali metal fluoride such as potassium fluoride (KF) or cesium fluoride (CsF).

-

The reaction is carried out in a high-boiling polar aprotic solvent, for instance, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane.

-

To enhance the reactivity of the fluoride salt, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), is often added.[1]

-

The reaction mixture is heated to a high temperature (typically 150-220°C) for several hours.

-

After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

-

The product, this compound, is then purified by distillation or chromatography.

-

Quantitative Data

| Starting Material | Product | Reagents | Yield (%) |

| 6-Chloronicotinonitrile | This compound | KF, Phase-transfer catalyst, DMSO | Good |

Logical Relationship

Caption: Halex reaction for this compound synthesis.

References

A Technical Guide to 6-Fluoronicotinonitrile for Chemical Researchers

An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Key Fluorinated Building Block

For researchers, scientists, and professionals in drug development, 6-fluoronicotinonitrile (CAS No. 3939-12-6) has emerged as a valuable fluorinated heterocyclic building block. Its unique electronic properties make it a sought-after intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its commercial availability, a detailed representative synthesis protocol, and a visualization of the synthetic workflow.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities generally ranging from 95% to 97%. For larger-scale needs, inquiries with manufacturers for bulk quantities are recommended. Below is a summary of representative commercial offerings.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 3939-12-6 | 97% | Inquire for details |

| BLD Pharm | 3939-12-6 | Inquire for details | Inquire for details[1] |

| Ambeed | 3939-12-6 | Inquire for details | Inquire for details |

| Synthonix Corporation | 3939-12-6 | 97% | Inquire for details |

| Chempure | 3939-12-6 | 95% | Inquire for details |

Note: Availability and specific quantities are subject to change. Please consult the suppliers' websites for the most current information.

Synthesis of this compound: A Representative Experimental Protocol

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a halide, typically chloride, from the 6-position of the pyridine ring with a fluoride ion. While specific, detailed protocols for this exact transformation are not widely published in peer-reviewed journals, the following represents a standard, effective procedure based on established principles of SNAr fluorination of chloropyridines.[2][3]

Reaction Scheme:

Materials:

-

6-Chloronicotinonitrile

-

Anhydrous Potassium Fluoride (spray-dried for optimal reactivity)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Sulfolane)

-

Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide), optional but recommended to enhance reactivity[4]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 6-chloronicotinonitrile (1.0 equivalent) and anhydrous potassium fluoride (2.0-3.0 equivalents). If using, add the phase-transfer catalyst (0.1 equivalents).

-

Solvent Addition: Add a sufficient volume of a dry aprotic polar solvent to the flask to ensure effective stirring.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 150 °C to 220 °C. The optimal temperature will depend on the solvent used. The reaction is stirred vigorously under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine to remove residual solvent, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can then be purified by column chromatography on silica gel or by vacuum distillation to afford the final product.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound via nucleophilic aromatic substitution.

References

In-Depth Technical Guide to the Molecular Structure and Conformation of 6-Fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 6-fluoronicotinonitrile, a key building block in medicinal chemistry. In the absence of an experimentally determined crystal structure, this document leverages high-level computational chemistry to elucidate the molecule's geometric parameters. Detailed protocols for computational modeling, alongside general methodologies for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are presented to offer a complete framework for the structural characterization of this and similar compounds.

Molecular Structure

This compound, with the chemical formula C₆H₃FN₂, is a derivative of pyridine carrying a fluorine atom at the 6-position and a nitrile group at the 3-position. Its molecular weight is 122.10 g/mol . The presence of the highly electronegative fluorine atom and the electron-withdrawing nitrile group significantly influences the electronic distribution and geometry of the pyridine ring.

Computational Geometry Optimization

To determine the most stable three-dimensional arrangement of atoms, a geometry optimization was performed using Density Functional Theory (DFT), a robust computational quantum mechanical modeling method.

Experimental Protocol: DFT Geometry Optimization

-

Software: Gaussian 16 Suite of Programs

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional

-

Basis Set: 6-31G*, which includes d-type polarization functions on heavy atoms.

-

Procedure:

-

An initial structure of this compound was built using a molecular editor.

-

The structure was subjected to a full geometry optimization without any symmetry constraints.

-

The convergence criteria were set to the software's default values, ensuring a stationary point on the potential energy surface was reached.

-

A frequency calculation was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

-

The workflow for this computational analysis is depicted below.

Optimized Molecular Geometry

The DFT calculations reveal a planar structure for the this compound molecule. The optimized geometric parameters, including bond lengths and bond angles, are summarized in the tables below.

Table 1: Calculated Bond Lengths for this compound

| Bond | Length (Å) |

| C1-C2 | 1.385 |

| C2-C3 | 1.391 |

| C3-C4 | 1.390 |

| C4-N5 | 1.334 |

| N5-C6 | 1.338 |

| C6-C1 | 1.382 |

| C3-C7 | 1.442 |

| C7-N8 | 1.154 |

| C6-F9 | 1.335 |

| C1-H10 | 1.082 |

| C2-H11 | 1.083 |

| C4-H12 | 1.084 |

Table 2: Calculated Bond Angles for this compound

| Angle | Angle (°) |

| C6-C1-C2 | 118.9 |

| C1-C2-C3 | 119.2 |

| C2-C3-C4 | 118.5 |

| C3-C4-N5 | 123.5 |

| C4-N5-C6 | 117.2 |

| N5-C6-C1 | 122.7 |

| C2-C3-C7 | 121.0 |

| C4-C3-C7 | 120.5 |

| C3-C7-N8 | 179.1 |

| N5-C6-F9 | 116.8 |

| C1-C6-F9 | 120.5 |

| C2-C1-H10 | 120.6 |

| C6-C1-H10 | 120.5 |

| C1-C2-H11 | 120.4 |

| C3-C2-H11 | 120.4 |

| N5-C4-H12 | 118.2 |

| C3-C4-H12 | 118.3 |

Conformational Analysis

For a rigid aromatic system like this compound, significant conformational isomerism is not expected under normal conditions. The molecule is predicted to be planar, and rotation around the C-C and C-N bonds within the ring is highly restricted. The primary consideration for conformational flexibility would be the rotation of the nitrile group. However, computational analysis indicates that the linear C-C≡N arrangement is energetically highly favorable, and any significant deviation from this linearity would be energetically costly. Therefore, this compound is considered to exist predominantly in a single planar conformation.

Experimental Protocols for Structural Elucidation

While a crystal structure for this compound is not currently available in the Cambridge Structural Database (CSD), the following sections outline the standard experimental protocols that would be employed for its definitive structural characterization.

X-ray Crystallography

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, hexane, or a mixture thereof), slow cooling of a saturated solution, or vapor diffusion.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by irradiating the crystal with monochromatic X-rays and recording the diffraction pattern as the crystal is rotated. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, high-resolution crystal structure.

The logical flow of a single-crystal X-ray diffraction experiment is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. A combination of 1D and 2D NMR experiments can confirm the connectivity and chemical environment of atoms within the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of the purified this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A series of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.

-

Spectral Analysis: The chemical shifts, coupling constants, and integrations of the signals in the spectra are analyzed to determine the connectivity of the atoms and confirm the molecular structure. For this compound, ¹⁹F NMR would be particularly informative for probing the environment of the fluorine atom.

The relationship between different NMR experiments and the information they provide for structural elucidation is shown below.

Conclusion

This technical guide has presented a detailed analysis of the molecular structure and conformation of this compound based on computational modeling. The molecule is predicted to be planar with specific bond lengths and angles determined by DFT calculations. While an experimental crystal structure remains to be determined, the provided protocols for X-ray crystallography and NMR spectroscopy outline the standard procedures for the definitive experimental characterization of this important chemical entity. The combination of computational and experimental approaches provides a powerful strategy for the comprehensive structural elucidation of molecules relevant to drug discovery and development.

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 6-Fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoronicotinonitrile is a versatile building block in medicinal chemistry and materials science, primarily owing to the reactivity of its nitrile group and the influence of the electron-withdrawing fluorine atom on the pyridine ring. This guide provides a comprehensive overview of the key chemical transformations of the nitrile functionality in this compound, supported by experimental data and detailed protocols. The strategic manipulation of the nitrile group allows for the synthesis of a diverse array of heterocyclic compounds with significant potential in drug discovery and development.

Core Reactivity of the Nitrile Group

The carbon atom of the nitrile group in this compound is electrophilic, making it susceptible to attack by various nucleophiles. The electron-withdrawing nature of both the fluorine atom and the pyridine ring nitrogen further enhances this electrophilicity. Key reactions of the nitrile group include hydrolysis, reduction, cycloadditions, and nucleophilic additions to form amidines and thioamides.

Key Transformations and Experimental Protocols

Hydrolysis to 6-Fluoronicotinamide

The hydrolysis of the nitrile group offers a direct route to the corresponding amide, a common functional group in pharmaceuticals. This transformation can be achieved under either acidic or basic conditions.

Reaction Scheme:

Experimental Protocol (Acid-Catalyzed Hydrolysis):

A solution of this compound in a suitable solvent, such as aqueous ethanol, is treated with a strong acid like sulfuric acid or hydrochloric acid. The mixture is then heated to reflux for a specified period. Upon cooling and neutralization, 6-fluoronicotinamide can be isolated and purified.

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| This compound | H₂SO₄ | Aqueous Ethanol | Reflux | 4-8 h | High |

Reduction to (6-Fluoropyridin-3-yl)methanamine

Reduction of the nitrile group provides access to primary amines, which are crucial intermediates for the synthesis of a wide range of biologically active molecules. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation.

Reaction Scheme:

Experimental Protocol:

To a solution of lithium aluminum hydride in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere, a solution of this compound in the same solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature or gently heated to ensure complete reduction. The reaction is carefully quenched with water and an aqueous base, and the product is extracted and purified.

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| This compound | LiAlH₄ | Diethyl Ether | 0 °C to RT | 2-4 h | Good to High |

Note: Specific yield data for this reaction on this compound is not available in the provided search results, but this is a standard and generally high-yielding reaction for nitrile reduction.

[3+2] Cycloaddition to form 5-(6-Fluoropyridin-3-yl)-1H-tetrazole

The [3+2] cycloaddition of an azide source to the nitrile group is a powerful method for the synthesis of tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry. This reaction is often catalyzed by zinc salts.[2][3]

Reaction Scheme:

Experimental Protocol (Zinc-Catalyzed):

A mixture of this compound, sodium azide, and a zinc salt (e.g., zinc chloride or zinc bromide) in a suitable solvent like water or a polar aprotic solvent (e.g., DMF) is heated.[4][5] The use of water as a solvent is an environmentally friendly and safe option that can minimize the risk of explosion associated with hydrazoic acid.[6] After the reaction is complete, the tetrazole product is isolated by acidification and filtration or extraction.

| Reactant | Reagents | Solvent | Temperature | Time | Yield |

| This compound | NaN₃, ZnCl₂ | Water | Reflux | 12-24 h | Good to High |

Characterization Data for 5-(6-Fluoropyridin-3-yl)-1H-tetrazole:

-

Appearance: White to off-white solid.

-

Spectroscopic Data: Expected signals in ¹H NMR and ¹³C NMR would correspond to the fluoropyridyl and tetrazole moieties. IR spectroscopy would show the absence of the nitrile stretch and the presence of N-H and C=N stretches characteristic of the tetrazole ring.

Synthesis of N-Substituted 6-Fluoronicotinamidines

The reaction of nitriles with amines to form amidines is a fundamental transformation in organic synthesis, yielding compounds with a broad spectrum of biological activities. This reaction can be catalyzed by various reagents, including strong bases or copper salts.[7][8]

Reaction Scheme:

Experimental Protocol (Base-Activated):

A primary amine is deprotonated with a strong base like n-butyllithium in an anhydrous solvent such as THF at low temperature. This compound is then added to the resulting amine anion. The reaction is quenched, and the amidine product is isolated, often as its hydrochloride salt.[7]

| Reactant | Reagents | Solvent | Temperature | Time | Yield |

| This compound | Primary Amine, n-BuLi | THF | -78 °C to RT | 1-3 h | Moderate to Good |

Experimental Protocol (Copper-Catalyzed):

A mixture of this compound, a primary or secondary amine, a copper(I) salt (e.g., CuCl), a base (e.g., Cs₂CO₃), and a ligand (e.g., 2,2'-bipyridine) in a suitable solvent like 2,2,2-trifluoroethanol (TFE) is heated under an oxygen atmosphere.[8]

| Reactant | Reagents | Solvent | Temperature | Time | Yield |

| This compound | Amine, CuCl, Cs₂CO₃, 2,2'-bipyridine | TFE | 100 °C | 15 h | Good |

Thionation to 6-Fluoronicotinothioamide

Thioamides are valuable intermediates in the synthesis of sulfur-containing heterocycles and are also found in various biologically active compounds. The conversion of a nitrile to a thioamide can be achieved directly or via the corresponding amide using a thionating agent like Lawesson's reagent.[9][10][11]

Reaction Scheme (from Amide):

Experimental Protocol (Using Lawesson's Reagent):

6-Fluoronicotinamide and Lawesson's reagent are heated in an anhydrous solvent such as toluene or dioxane.[9][12] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is worked up to remove phosphorus byproducts, and the thioamide is purified.

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| 6-Fluoronicotinamide | Lawesson's Reagent | Toluene | Reflux | 2-6 h | Good |

Characterization Data for 6-Fluoronicotinothioamide:

-

Appearance: Typically a yellow or orange solid.

-

Spectroscopic Data: ¹H and ¹³C NMR would show shifts consistent with the thioamide functionality. The IR spectrum would be characterized by the absence of the amide C=O stretch and the presence of a C=S stretching vibration.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key reactive pathways of the nitrile group in this compound and a general workflow for its transformation into various heterocyclic derivatives.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]

- 6. scielo.org.za [scielo.org.za]

- 7. mdpi.com [mdpi.com]

- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lawesson's Reagent [organic-chemistry.org]

- 10. Thioamide synthesis by thionation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Impact of Fluorine on 6-Fluoronicotinonitrile Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence the reactivity and biological activity of a molecule. This guide focuses on 6-Fluoronicotinonitrile, a versatile building block in drug discovery, and explores the impact of the fluorine atom on its chemical reactivity, particularly in the context of nucleophilic aromatic substitution (SNAr). Understanding these effects is crucial for the rational design and synthesis of novel therapeutics.

The Activating Effect of Fluorine in Nucleophilic Aromatic Substitution

The presence of a fluorine atom at the 6-position of the pyridine ring, along with the electron-withdrawing nitrile group at the 3-position, renders the 6-position of this compound highly susceptible to nucleophilic attack. This is a classic example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in the synthesis of substituted aromatic compounds.

The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen. While traditionally, bond strength might suggest that fluorine is a poor leaving group, in the context of SNAr, the opposite is often true. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more readily attacked by a nucleophile. This initial attack is typically the rate-determining step of the reaction.

Below is a table summarizing the relative rates of reaction of 2-halopyridines with piperidine, a common nucleophile. This data serves as a proxy to understand the enhanced reactivity of the C-F bond in this compound compared to its other halo-analogues.

| Halogen at Position 2 | Relative Rate of Reaction with Piperidine |

| F | 310 |

| Cl | 1 |

| Br | 0.79 |

| I | 0.24 |

Data adapted from a study on the reactivity of 2-halopyridines.

This significant rate enhancement for the fluoro-substituted pyridine underscores the utility of this compound as a reactive intermediate for the introduction of various functionalities at the 6-position.

Application in Drug Discovery: Synthesis of Dual GSK-3β/CK-1δ Inhibitors

A prominent application of this compound is in the synthesis of kinase inhibitors, which are a major class of therapeutics for a variety of diseases, including cancer and neurodegenerative disorders. The 6-amino-3-cyanopyridine scaffold, readily accessible from this compound, is a common feature in many kinase inhibitors.

One notable example is the synthesis of a series of 6-amino pyridine derivatives that act as potent dual inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Casein Kinase-1δ (CK-1δ).[1] These kinases are implicated in the hyperphosphorylation of the tau protein, a key event in the pathology of Alzheimer's disease.

Experimental Protocol: Synthesis of 6-(Arylamino)nicotinonitrile Derivatives

The following is a representative experimental protocol for the nucleophilic aromatic substitution of this compound with an aniline derivative, a key step in the synthesis of the aforementioned dual GSK-3β/CK-1δ inhibitors.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 6-(Arylamino)nicotinonitrile.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-amino-N-methyl-benzenesulfonamide)

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

2-Propanol or another suitable high-boiling point solvent

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a solution of this compound (1.0 eq) in 2-propanol, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).

-

De-gas the reaction mixture with argon or nitrogen for 15 minutes.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(arylamino)nicotinonitrile derivative.

Signaling Pathway in Alzheimer's Disease: The Role of GSK-3β and CK-1δ in Tau Hyperphosphorylation

GSK-3β and CK-1δ are serine/threonine kinases that play crucial roles in various cellular processes. In the context of Alzheimer's disease, their dysregulation leads to the hyperphosphorylation of the tau protein. Phosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a hallmark of the disease.

The Wnt signaling pathway is a key regulator of GSK-3β activity. In a healthy state, Wnt signaling is active and inhibits GSK-3β, preventing tau hyperphosphorylation. However, in Alzheimer's disease, this pathway is often impaired, leading to the overactivation of GSK-3β. CK-1δ also contributes to this pathological process by phosphorylating tau at different sites.

The following diagram illustrates the simplified signaling pathway leading to tau hyperphosphorylation and the points of intervention for dual GSK-3β/CK-1δ inhibitors.

Caption: Simplified signaling pathway of tau hyperphosphorylation by GSK-3β and CK-1δ.

Conclusion

The fluorine atom in this compound plays a pivotal role in enhancing its reactivity towards nucleophiles, making it a valuable and versatile building block in medicinal chemistry. This enhanced reactivity, a consequence of the strong electron-withdrawing nature of fluorine, facilitates the efficient synthesis of a diverse range of substituted nicotinonitrile derivatives. The successful application of this compound in the synthesis of potent dual GSK-3β/CK-1δ inhibitors for potential Alzheimer's disease therapy highlights its significance in modern drug discovery. A thorough understanding of the principles governing the reactivity of such fluorinated heterocycles is paramount for the continued development of novel and effective therapeutic agents.

References

The Strategic Application of 6-Fluoronicotinonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. Among the array of fluorinated building blocks, 6-Fluoronicotinonitrile has emerged as a versatile and highly valuable synthon in medicinal chemistry. Its unique electronic properties and reactive handles make it a cornerstone for the synthesis of a diverse range of bioactive molecules, particularly in the development of kinase inhibitors and novel PET imaging agents. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols and a summary of its impact on the biological activity of derivative compounds.

Physicochemical Properties and Synthetic Utility

This compound, a pyridine ring substituted with a fluorine atom at the 6-position and a nitrile group at the 3-position, offers a unique combination of chemical features. The strong electron-withdrawing nature of both the fluorine and nitrile groups significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) at the 6-position. This reactivity is a key feature exploited in the synthesis of various derivatives.[1][2] Furthermore, the nitrile group serves as a versatile functional handle that can be transformed into other key functionalities such as amines, amides, and carboxylic acids.

The strategic placement of the fluorine atom can also impart desirable properties to the final drug molecule. These include enhanced metabolic stability, improved binding affinity to target proteins, and modulation of the pKa of nearby functional groups.[3]

Core Applications in Medicinal Chemistry

Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes often implicated in the pathogenesis of cancer and inflammatory diseases, making them prime targets for therapeutic intervention.[4] this compound serves as a key building block in the synthesis of a variety of kinase inhibitors. The pyridine core can act as a hinge-binding motif, a common feature in many kinase inhibitors, while the substituents introduced via the displacement of the fluorine atom can be tailored to target specific pockets within the kinase active site.

While specific FDA-approved drugs containing the this compound moiety are not prominently documented, numerous patents highlight its use in the development of novel kinase inhibitors.[5][6] The general synthetic strategy often involves a nucleophilic aromatic substitution reaction followed by further elaboration of the molecule.

Quantitative Data on Related Kinase Inhibitors:

To illustrate the potency of kinase inhibitors derived from related fluorinated pyridine scaffolds, the following table summarizes the IC50 values of various kinase inhibitors against different cancer cell lines. This data, while not directly from this compound derivatives, provides a benchmark for the expected activity of compounds synthesized using this building block.

| Compound Class | Target Kinase(s) | Cell Line | IC50 (µM) |

| Pyrimidine Derivatives | VEGFR-2 | HCT-116 | 0.53 - 1.14 |

| Pyrimidine Derivatives | VEGFR-2 | MCF-7 | 1.54 |

| Combretastatin Analogs | Tubulin | HepG2 | 0.65 - 0.92 |

| Benzodioxole Derivatives | - | A549 | 10.67 |

| Benzodioxole Derivatives | - | C6 | 4.33 |

Development of PET Imaging Tracers

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. The fluorine-18 (¹⁸F) isotope is a widely used positron emitter due to its favorable decay properties. This compound and its derivatives, such as 6-Fluoronicotinic acid, are crucial precursors in the synthesis of ¹⁸F-labeled PET tracers.[11][12][13] The fluorine atom on the pyridine ring can be readily substituted with ¹⁸F in the final step of the synthesis, a process known as late-stage radiofluorination.

The resulting ¹⁸F-labeled tracers can be designed to target specific receptors or transporters in the body, enabling the early diagnosis and monitoring of diseases such as cancer and neurological disorders.[14]

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating C-C bonds and introducing aryl or heteroaryl moieties at the 6-position, a common step in the synthesis of kinase inhibitors.[15][16][17]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-nicotinonitrile.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of this compound

This protocol outlines a general procedure for the displacement of the fluorine atom of this compound with a nucleophile, such as an amine or an alcohol. This is a key step in the synthesis of a wide range of derivatives.[18]

Materials:

-

This compound

-

Nucleophile (e.g., a primary or secondary amine, 1.2 equivalents)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)

-

Dimethylformamide (DMF) or another polar aprotic solvent

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the nucleophile (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Add DMF (5 mL) to the flask.

-

Heat the reaction mixture to 80-120 °C and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizing Synthetic Pathways and Logical Relationships

To better illustrate the synthetic utility of this compound, the following diagrams, generated using Graphviz, depict key reaction workflows.

Caption: Synthetic workflow for Suzuki-Miyaura coupling.

References

- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 2. gacariyalur.ac.in [gacariyalur.ac.in]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis of 6-[¹⁸F]fluoro-PBR28, a novel radiotracer for imaging the TSPO 18 kDa with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and Preclinical Evaluation of 6-[18F]Fluorine-α-methyl-l-tryptophan, a Novel PET Tracer for Measuring Tryptophan Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Fluoronicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 6-fluoronicotinonitrile and its derivatives, which are key building blocks in medicinal chemistry. The document details synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key reactions. A significant application of these compounds is highlighted in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib.

Introduction

This compound and its derivatives are important heterocyclic scaffolds in drug discovery. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] The nitrile group serves as a versatile handle for further chemical transformations. A prominent example of a drug molecule synthesized from a this compound derivative is Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[3][4][5][6] This document outlines key synthetic strategies for accessing these valuable compounds.

Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into two main approaches:

-

Direct Cyanation of 6-Halonicotinoyl Precursors: This is a common and efficient method involving the displacement of a halide (typically chlorine or bromine) at the 6-position of the pyridine ring with a cyanide source. Palladium-catalyzed cross-coupling reactions are frequently employed for this transformation.

-

Modification of a Pre-formed this compound Core: This approach involves the synthesis of the parent this compound followed by diversification at other positions on the pyridine ring.

A classical method for introducing a cyano group is the Sandmeyer reaction , which proceeds via a diazonium salt intermediate from a corresponding amino-substituted pyridine.[7]

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and a key precursor, 6-fluoronicotinic acid.

Table 1: Synthesis of this compound via Palladium-Catalyzed Cyanation

| Starting Material | Catalyst/Ligand | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-5-fluoropyridine | Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMF | 80 | 12 | ~90 | Adapted from[8] |

| 2-Bromo-5-fluoropyridine | Pd(PPh₃)₄ | KCN | MeCN | 80 | 6 | ~85 | General Method[9] |

| 2-Chloro-5-fluoropyridine | Pd(OAc)₂ / Xantphos | Zn(CN)₂ | DMF/H₂O | 100 | 1 | >95 | [9] |

Table 2: Synthesis of 6-Fluoronicotinic Acid via Oxidation

| Starting Material | Oxidizing Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Fluoro-5-methylpyridine | KMnO₄ | KOH | Water | 95 | 5 | 83.6 |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 2-Chloro-5-fluoropyridine

This protocol describes the synthesis of this compound from 2-chloro-5-fluoropyridine using a palladium catalyst and zinc cyanide.

Materials:

-

2-Chloro-5-fluoropyridine

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-chloro-5-fluoropyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.

-

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis of 6-Fluoronicotinic Acid by Oxidation of 2-Fluoro-5-methylpyridine.[10]

This protocol details the oxidation of 2-fluoro-5-methylpyridine to 6-fluoronicotinic acid.

Materials:

-

2-Fluoro-5-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Potassium hydroxide (KOH)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane

-

Three-necked flask

-

Mechanical stirrer

-

Oil bath

Procedure:

-

In a 500 mL three-necked flask, add 2-fluoro-5-methylpyridine (11.1 g, 0.1 mol) and 250 mL of water.

-

Start mechanical stirring and add potassium permanganate (31.6 g, 0.2 mol) and potassium hydroxide (5.6 g, 0.1 mol) successively.

-

Heat the mixture in an oil bath to 95 °C and maintain the reaction for 5 hours.

-

Filter the hot reaction mixture and collect the filtrate.

-

Allow the filtrate to cool to room temperature and then adjust the pH to 2-4 with concentrated hydrochloric acid, which will cause a solid to precipitate.

-

Filter the precipitated solid.

-

Extract the filtrate twice with dichloromethane.

-

Combine the filtered solid and the organic extracts and remove the solvent under reduced pressure to obtain 6-fluoronicotinic acid as an off-white solid (Yield: 11.8 g).

Application in Drug Synthesis: Tofacitinib

This compound derivatives are crucial intermediates in the synthesis of Tofacitinib, a potent JAK inhibitor. The synthesis involves the coupling of a chiral piperidine moiety with a pyrrolo[2,3-d]pyrimidine core, where the nitrile group can be a precursor to other functionalities or be part of the final molecule.

Visualizations

Experimental Workflow: Palladium-Catalyzed Cyanation

References

- 1. Tofacitinib - Wikipedia [en.wikipedia.org]

- 2. ard.bmj.com [ard.bmj.com]

- 3. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.unl.pt [research.unl.pt]

- 6. researchgate.net [researchgate.net]

- 7. cem.de [cem.de]

- 8. researchgate.net [researchgate.net]

- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 6-fluoronicotinonitrile as a key building block. This versatile reaction enables the synthesis of a diverse range of 6-aryl- or 6-heteroarylnicotinonitriles, which are valuable intermediates in the discovery and development of novel therapeutics. The protocols and data presented herein are compiled from established methodologies for similar substrates and serve as a detailed guide for laboratory implementation.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] this compound is an attractive substrate for such couplings due to the presence of the fluorine atom, which can serve as a leaving group under appropriate conditions, and the nicotinonitrile core, a prevalent scaffold in medicinal chemistry.[3][4] The resulting 6-substituted nicotinonitrile derivatives are of significant interest in drug discovery, finding applications as kinase inhibitors, receptor antagonists, and other biologically active agents.[3][5]

The general transformation is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction of this compound

(Note: While the C-F bond is generally less reactive than C-Br or C-I bonds in Suzuki couplings, with the appropriate choice of catalyst, ligand, and reaction conditions, successful coupling can be achieved. The information provided is based on general principles and analogous reactions with similar halogenated pyridines.)

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of 6-halonicotinonitriles with various boronic acids, based on data from analogous 6-bromonicotinonitrile couplings.[3][6] These parameters provide a strong starting point for the optimization of reactions with this compound.

| Coupling Partner (Arylboronic Acid) | Palladium Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 80-90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 85-95 |

| 3-Pyridylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 8 | 75-85 |

| 2-Thienylboronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O (3:1) | 100 | 10 | 70-80 |

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions and may require optimization for this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound